molecular formula C11H15BrN2 B1406043 3-Bromo-5-[(cyclobutylamino)methyl]aniline CAS No. 1510222-80-6

3-Bromo-5-[(cyclobutylamino)methyl]aniline

Cat. No. B1406043
M. Wt: 255.15 g/mol
InChI Key: ATCGEGPULSTBOB-UHFFFAOYSA-N
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Description

3-Bromo-5-[(cyclobutylamino)methyl]aniline is a chemical compound with the CAS Number: 1510222-80-6 . It has a molecular weight of 255.16 .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-[(cyclobutylamino)methyl]aniline is 1S/C11H15BrN2/c12-9-4-8 (5-10 (13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

3-Bromo-5-[(cyclobutylamino)methyl]aniline has a molecular weight of 255.16 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Characterization

  • Aniline derivatives, including 3-Bromo-5-[(cyclobutylamino)methyl]aniline, are often involved in the synthesis of complex compounds. For instance, Karcı et al. (2009) explored the synthesis of novel heterocyclic disazo dyes using aniline derivatives, highlighting their importance in the development of dyes with specific antimicrobial activities and absorption characteristics (Karcı et al., 2009).
  • Similarly, Staudt et al. (2022) reported on a transition metal-free method for synthesizing meta-bromo and meta-trifluoromethylanilines, showcasing the versatility of aniline derivatives in creating compounds with unique substitution patterns (Staudt et al., 2022).

Antimicrobial Activity

  • The antimicrobial properties of compounds derived from aniline derivatives are a significant area of research. Bhagat et al. (2012) synthesized various triazolo-benzothiazoles from bromo-methyl aniline, demonstrating their potential as antimicrobial agents (Bhagat et al., 2012).
  • Another study by Bhat et al. (2011) focused on the synthesis and biological activity of oxadiazole analogs, starting from bromoanilino acetohydrazide, which further underscores the role of aniline derivatives in developing bioactive compounds (Bhat et al., 2011).

Molecular Structure Analysis

  • Aniline derivatives are also important in the study of molecular structures. Ramalingam et al. (2010) utilized 2-bromo-4-methylaniline, a related compound, to conduct FTIR and FTRaman spectroscopic investigations, contributing to the understanding of molecular vibrations and geometry (Ramalingam et al., 2010).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for 3-Bromo-5-[(cyclobutylamino)methyl]aniline .

properties

IUPAC Name

3-bromo-5-[(cyclobutylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGEGPULSTBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-[(cyclobutylamino)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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